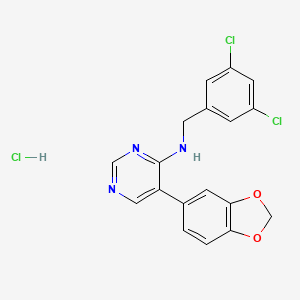

ML 315 hydrochloride

Description

BenchChem offers high-quality ML 315 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ML 315 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCDEAAKKQCKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML315 Hydrochloride: A Deep Dive into its Mechanism of Action as a USP30 Inhibitor for Mitophagy Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride has emerged as a significant pharmacological tool in the study of mitochondrial quality control. This technical guide delineates the core mechanism of action of ML315, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30). By inhibiting USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane, ML315 promotes the clearance of damaged mitochondria through a cellular process known as mitophagy. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on inhibitor potency, detailed experimental protocols for assessing its activity, and insights from in vivo studies, positioning ML315 as a promising therapeutic candidate for a range of pathologies linked to mitochondrial dysfunction, including Parkinson's disease.

Introduction: The Role of USP30 in Mitochondrial Homeostasis

Mitochondria, the powerhouses of the cell, are dynamic organelles that undergo continuous quality control to maintain cellular health. A critical aspect of this quality control is mitophagy, the selective removal of damaged or superfluous mitochondria via autophagy. The PINK1/Parkin signaling pathway is a key regulator of this process. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

Ubiquitin-Specific Peptidase 30 (USP30) acts as a negative regulator of this pathway.[1][2] As a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, USP30 removes ubiquitin chains from mitochondrial substrates, thereby counteracting the pro-mitophagic activity of Parkin.[3][4] This positions USP30 as a critical checkpoint in the decision to clear mitochondria, preventing excessive or untimely removal. Inhibition of USP30, therefore, represents a promising therapeutic strategy to enhance mitophagy in conditions where this process is impaired, such as in certain neurodegenerative diseases.[2][3]

ML315 Hydrochloride: A Selective USP30 Inhibitor

ML315 is a small molecule inhibitor that demonstrates high potency and selectivity for USP30. While the hydrochloride salt form is specified for solubility and stability, the active moiety is the ML315 compound itself. It belongs to a class of compounds that have been developed to specifically target the catalytic activity of USP30.

Quantitative Data on USP30 Inhibitors

Several potent USP30 inhibitors have been characterized, providing a basis for understanding the therapeutic potential of targeting this enzyme. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| MTX115325 | 12 | Biochemical (Fluorescence Polarization) | [4] |

| 25 | Cellular (Ubiquitin Probe) | [4] | |

| 13 | Biochemical (Mouse USP30) | [4] | |

| USP30Inh-1 | 15-30 | Biochemical (Ub-Rho110) | [3] |

| USP30Inh-2 | 15-30 | Biochemical (Ub-Rho110) | [3] |

| USP30Inh-3 | 15-30 | Biochemical (Ub-Rho110) | [3] |

| CMPD-39 | ~20 | Biochemical | [5] |

| Exemplified Compound 1 | 3 | Biochemical | [6] |

| Exemplified Compound 2 | 9 | Biochemical | [7] |

These data highlight the development of highly potent USP30 inhibitors, with several compounds exhibiting low nanomolar efficacy. This potency is crucial for achieving therapeutic effects at non-toxic concentrations.

Mechanism of Action: Enhancing the PINK1/Parkin Pathway

The primary mechanism of action of ML315 and other USP30 inhibitors is the enhancement of the PINK1/Parkin-mediated mitophagy pathway. By inhibiting USP30's deubiquitinating activity, these compounds lead to the accumulation of ubiquitin chains on the surface of damaged mitochondria.

Signaling Pathway

The following diagram illustrates the molecular cascade initiated by mitochondrial damage and the intervention point of ML315.

Caption: ML315 inhibits USP30, preventing the deubiquitination of outer mitochondrial membrane (OMM) proteins and thereby promoting mitophagy.

Molecular Interactions

Structural studies have revealed the molecular basis for the specific inhibition of USP30. Inhibitors like ML315 bind to the catalytic domain of USP30. Recent research has identified a cryptic pocket that is exposed upon inhibitor binding, facilitated by a conformational change in the "switching loop" of the enzyme.[8][9] This induced-fit mechanism contributes to the high selectivity of these inhibitors. The binding of the inhibitor prevents ubiquitin from accessing the active site, thus blocking the deubiquitination reaction.[9]

Experimental Protocols for Assessing ML315 Activity

The efficacy of ML315 in promoting mitophagy can be assessed through various in vitro and in vivo assays.

In Vitro Mitophagy Assays

This method quantifies the degradation of mitochondrial proteins as a proxy for mitophagy.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa cells stably expressing Parkin) and treat with a mitochondrial damaging agent (e.g., 20 µM CCCP) in the presence or absence of ML315 for 12-24 hours. A lysosomal inhibitor (e.g., 0.1 µM Bafilomycin A1) can be included to assess mitophagic flux.

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against mitochondrial matrix proteins (e.g., HSP60, Complex III core 1) and a loading control (e.g., β-actin).

-

Densitometry: Quantify band intensities to determine the relative abundance of mitochondrial proteins. A decrease in mitochondrial protein levels in the presence of ML315 and a mitochondrial stressor indicates enhanced mitophagy.

Caption: Workflow for assessing mitophagy via Western blotting.

mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It exhibits a shift in its emission spectrum when mitochondria are delivered to the acidic environment of the lysosome, providing a quantitative measure of mitophagy.

Protocol:

-

Cell Transfection/Transduction: Generate a stable cell line expressing mt-Keima.

-

Treatment: Treat cells with a mitochondrial stressor and ML315.

-

Imaging: Acquire images using a fluorescence microscope with two different excitation wavelengths (e.g., 405 nm for acidic and 561 nm for neutral pH).

-

Image Analysis: Quantify the ratio of the signal from the acidic to the neutral form of mt-Keima. An increase in this ratio indicates an increase in mitophagy.

This high-throughput method provides a quantitative analysis of mitophagy in a large cell population.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of mt-Keima expressing cells after treatment.

-

FACS Analysis: Analyze the cells using a flow cytometer equipped with lasers for both excitation wavelengths of Keima.

-

Data Analysis: Gate on the cell population and quantify the percentage of cells with a high ratio of acidic to neutral Keima fluorescence.

Caption: Workflow for quantitative mitophagy analysis using mt-Keima and flow cytometry.

In Vivo Efficacy Studies

The therapeutic potential of USP30 inhibitors has been evaluated in animal models of diseases associated with mitochondrial dysfunction.

-

MPTP Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce parkinsonism in mice by selectively destroying dopaminergic neurons in the substantia nigra.[10]

-

Administration: ML315 or other USP30 inhibitors can be administered orally (p.o.) or intraperitoneally (i.p.).

-

Endpoints: Assessment of motor function (e.g., pole test, rotarod), measurement of striatal dopamine (B1211576) levels, and histological analysis of dopaminergic neuron survival in the substantia nigra.[11]

-

-

AAV-A53T-α-Synuclein Model: This model involves the overexpression of the A53T mutant of α-synuclein, which is associated with familial Parkinson's disease, leading to progressive neurodegeneration.[12]

-

Administration: Chronic administration of the USP30 inhibitor.

-

Endpoints: Similar to the MPTP model, with the addition of assessing α-synuclein pathology (e.g., phosphorylation and aggregation).[4]

-

-

Unilateral Ureteral Obstruction (UUO) Model: This model induces progressive tubulointerstitial fibrosis, a hallmark of chronic kidney disease.

-

Administration: Oral administration of the USP30 inhibitor.

-

Endpoints: Measurement of collagen deposition, α-SMA levels, and assessment of tubular atrophy and cortical fibrosis.[6]

-

Conclusion and Future Directions

ML315 hydrochloride and other selective USP30 inhibitors represent a promising class of therapeutic agents for diseases characterized by impaired mitophagy. Their ability to enhance the clearance of damaged mitochondria offers a novel approach to combatting cellular stress and degeneration. The detailed mechanistic understanding and the availability of robust experimental protocols will facilitate further preclinical and clinical development of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in a broader range of disease models. The elucidation of the full spectrum of USP30 substrates and the downstream consequences of its inhibition will further refine our understanding of its role in cellular physiology and pathology.

References

- 1. proteolysis.jp [proteolysis.jp]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. | BioWorld [bioworld.com]

- 8. Chimeric deubiquitinase engineering reveals structural basis for specific inhibition of the mitophagy regulator USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Evaluation of a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated C57 black mouse model for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diosgenin derivative ML5 attenuates MPTP-induced neuronal impairment via regulating AMPK/PGC-1α-mediated mitochondrial biogenesis and fusion/fission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

ML315 Hydrochloride: A Technical Guide to a Potent CLK1/CLK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride has emerged as a valuable chemical probe for interrogating the biological functions of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4. These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This technical guide provides an in-depth overview of ML315 hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.

Introduction to ML315 Hydrochloride

ML315 hydrochloride is a potent and selective inhibitor of CLK1 and CLK4.[1] It belongs to a class of small molecules that target the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[2] By inhibiting CLK1 and CLK4, ML315 disrupts the normal process of pre-mRNA splicing, leading to alterations in gene expression.[1] This property makes it a powerful tool for studying the roles of CLK1 and CLK4 in various cellular processes and a potential starting point for the development of novel therapeutics.

Mechanism of Action

The primary mechanism of action of ML315 hydrochloride is the competitive inhibition of the ATP-binding sites of CLK1 and CLK4. This inhibition prevents the transfer of a phosphate (B84403) group from ATP to the serine and arginine-rich (SR) domains of SR proteins.[1] Phosphorylation of SR proteins is a critical step in the assembly of the spliceosome and the regulation of alternative splicing.[3] By blocking this phosphorylation, ML315 alters the splicing patterns of numerous pre-mRNAs, which can, in turn, affect a wide range of cellular functions.[4]

Quantitative Data

The inhibitory activity of ML315 hydrochloride against various kinases has been determined through multiple in vitro assays. The following table summarizes the key quantitative data available for ML315.

| Kinase | IC50 (nM) | Assay Type | Reference |

| CLK1 | 68 | Radiometric | [1] |

| CLK4 | 68 | Radiometric | [1] |

| CLK2 | 231 | Radiometric | [1] |

| DYRK1A | 282 | Kinase-Glo | [1] |

| DYRK1B | 1156 | Not Specified | [1] |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ML315 hydrochloride.

In Vitro Kinase Inhibition Assays

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate peptide by the kinase.

Materials:

-

Recombinant human CLK1 or CLK4 enzyme

-

Substrate peptide (e.g., a generic SR peptide)

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ML315 hydrochloride stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of ML315 hydrochloride in kinase assay buffer.

-

In a reaction plate, add the kinase, substrate peptide, and diluted ML315 or DMSO (vehicle control).

-

Initiate the reaction by adding the [γ-³³P]ATP solution.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of ML315 and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

-

Recombinant human CLK4 enzyme (tagged, e.g., GST-tagged)

-

LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-GST antibody)

-

Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

-

Kinase buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ML315 hydrochloride stock solution (in DMSO)

-

384-well plate

Procedure:

-

Prepare serial dilutions of ML315 hydrochloride in kinase buffer A.

-

Prepare a 2X kinase/antibody mixture in kinase buffer A.

-

Prepare a 4X tracer solution in kinase buffer A.

-

Add 4 µL of the diluted ML315 or DMSO to the wells of the 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot it against the concentration of ML315 to determine the IC50 value.[8][9]

This luminescent assay measures the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer

-

ML315 hydrochloride stock solution (in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of ML315 hydrochloride.

-

In the plate wells, add the kinase, substrate (MBP), ATP, and diluted ML315 or DMSO.

-

Incubate the reaction at 30°C for 45-60 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the IC50 value from the dose-response curve.[10][11][12][13]

Cell-Based Assays

This assay assesses the effect of ML315 on the alternative splicing of a target gene in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, MDA-MB-468)

-

ML315 hydrochloride

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the alternative splicing event of a target gene (e.g., S6K)

-

Taq polymerase and PCR reagents

-

Agarose (B213101) gel electrophoresis equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of ML315 hydrochloride or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced exon of interest.

-

Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.

-

The relative abundance of the splice isoforms can be quantified by densitometry of the gel bands.[4][14]

This method is used to determine the phosphorylation status of SR proteins in cells treated with ML315.

Materials:

-

Cultured cells

-

ML315 hydrochloride

-

Lysis buffer containing phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SR protein (e.g., mAb104) and anti-total SR protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with ML315 hydrochloride as described above.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the phosphorylated SR protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein.[15][16][17]

ADME & Pharmacokinetic Assays

This assay evaluates the stability of ML315 in plasma from different species.

Materials:

-

ML315 hydrochloride

-

Plasma (e.g., human, mouse)

-

Incubator at 37°C

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Add a stock solution of ML315 to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

-

Stop the reaction and precipitate the plasma proteins by adding a cold organic solvent like acetonitrile, which contains an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of ML315 at each time point.

-

Calculate the percentage of ML315 remaining over time and determine its half-life in plasma.[18][19][20][21][22]

This assay assesses the ability of ML315 to cross a cell monolayer, often used as an in vitro model for the blood-brain barrier or intestinal absorption.

Materials:

-

MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

-

Transwell inserts

-

ML315 hydrochloride

-

Transport buffer (e.g., HBSS)

-

LC-MS/MS system

Procedure:

-

Seed MDCK-MDR1 cells on the Transwell inserts and culture them until a confluent monolayer with tight junctions is formed.

-

The assay is performed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

-

For the A-B transport, add ML315 to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

For the B-A transport, add ML315 to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C for a defined period (e.g., 90 minutes).

-

At the end of the incubation, take samples from both the donor and receiver chambers.

-

Analyze the concentration of ML315 in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate of efflux transporters like P-glycoprotein.[23][24][25][26][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CLK1/CLK4 signaling pathway, a typical experimental workflow for evaluating a CLK inhibitor, and the logical relationship of ML315's mechanism of action.

Caption: CLK1/CLK4 Signaling Pathway

Caption: Inhibitor Evaluation Workflow

Caption: ML315 Mechanism of Action

Conclusion

ML315 hydrochloride is a well-characterized and valuable tool for studying the roles of CLK1 and CLK4 in cellular biology and disease. Its potency and selectivity make it suitable for a range of in vitro and cell-based assays. This technical guide provides a comprehensive resource for researchers utilizing ML315, offering detailed protocols and a clear understanding of its mechanism of action and the signaling pathways it modulates. Further investigation into the therapeutic potential of CLK inhibitors, building on the knowledge gained from probes like ML315, holds promise for the development of new treatments for a variety of disorders.

References

- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. ulab360.com [ulab360.com]

- 14. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 17. raybiotech.com [raybiotech.com]

- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 24. google.com [google.com]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

ML315: A Chemical Probe for Cdc2-like (Clk) and Dual-specificity Tyrosine-regulated (Dyrk) Kinases

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery and development of ML315, a potent and selective chemical probe for the Cdc2-like (Clk) and dual-specificity tyrosine-regulated (Dyrk) families of kinases. This document is intended for researchers, scientists, and drug development professionals interested in utilizing ML315 for their studies or in the broader field of kinase inhibitor development.

Introduction

ML315 is a substituted pyrimidine (B1678525) that acts as a potent inhibitor of Clk and Dyrk kinases.[1] These kinase families, belonging to the CMGC group, are crucial regulators of various cellular processes. The Clk isoforms (Clk1, Clk2, Clk3, and Clk4) are primarily involved in the regulation of pre-mRNA splicing through the phosphorylation of serine- and arginine-rich (SR) proteins.[2] The Dyrk family, particularly Dyrk1A, plays a significant role in neuronal development and function.[2] Given their involvement in fundamental cellular activities, dysregulation of Clk and Dyrk kinases has been implicated in several diseases, making them attractive targets for therapeutic intervention. ML315 emerged from a medicinal chemistry effort to develop selective inhibitors for these kinases, providing a valuable tool to probe their biological functions.[1]

Quantitative Data

The inhibitory activity of ML315 and related compounds was assessed against a panel of Clk and Dyrk kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In vitro Inhibitory Activity of ML315 against Clk and Dyrk Kinases

| Kinase | ML315 IC50 (nM) |

| Clk1 | 68 |

| Clk2 | 231 |

| Clk3 | >10,000 |

| Clk4 | 68 |

| Dyrk1A | 282 |

| Dyrk1B | 1156 |

Table 2: Off-Target Pharmacology of ML315

Experimental Protocols

This section provides detailed methodologies for the synthesis of ML315 and the key biochemical assays used for its characterization.

Synthesis of ML315

The synthesis of ML315 is based on a multi-step organic chemistry protocol. The general scheme involves the construction of the core pyrimidine scaffold followed by the introduction of the various substituents.

General Synthetic Protocol:

-

Step 1: Synthesis of the pyrimidine core. The synthesis starts with the condensation of a substituted amidine with a β-ketoester to form the pyrimidine ring.

-

Step 2: Halogenation. The pyrimidine core is then halogenated, typically at the 4-position, to provide a reactive site for subsequent coupling reactions.

-

Step 3: Suzuki Coupling. An aryl or heteroaryl group is introduced at the 4-position via a Suzuki coupling reaction with the corresponding boronic acid or ester.

-

Step 4: Amination. The final step involves the displacement of a leaving group, often a halogen at the 2-position, with the desired amine to yield the final product, ML315.

Note: For a detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and characterization data, please refer to the supplementary information of the primary publication: Coombs TC, et al. Bioorg Med Chem Lett. 2013, 23(12):3654-61.

Biochemical Assays

Kinase Inhibition Assay:

The inhibitory activity of ML315 against Clk and Dyrk kinases was determined using a radiometric filter-binding assay.

-

Reagents:

-

Recombinant human Clk1, Clk2, Clk3, Clk4, Dyrk1A, and Dyrk1B enzymes.

-

Substrate peptide (e.g., a synthetic peptide derived from a known substrate of the kinase).

-

[γ-³²P]ATP.

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ML315 or other test compounds dissolved in DMSO.

-

-

Procedure:

-

The kinase reaction is initiated by mixing the kinase, substrate peptide, and test compound in the assay buffer.

-

The reaction is started by the addition of [γ-³²P]ATP.

-

The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

-

The reaction is stopped by the addition of phosphoric acid.

-

The reaction mixture is transferred to a phosphocellulose filter plate.

-

The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The amount of radioactivity incorporated into the substrate peptide is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Clk and Dyrk kinases and the general workflow for the discovery and characterization of a chemical probe like ML315.

Figure 1: Simplified signaling pathways involving Clk and Dyrk kinases and the inhibitory action of ML315.

Figure 2: General workflow for the discovery and development of a chemical probe like ML315.

References

Investigating the Biological Targets of ML315 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of ML315 hydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this compound in their studies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Executive Summary

ML315 hydrochloride is a potent and selective inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-regulated kinase (DYRK) families. Primarily, it targets Clk1, Clk4, and Clk2, which are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. While ML315 is a valuable tool for studying the roles of these kinases in cellular processes, it is also important to note its relationship to a broader class of compounds that have been shown to induce ferroptosis and exhibit RAS-selective lethality. This guide will focus on the primary targets of ML315 while also providing context on these related mechanisms of action.

Biological Targets and Quantitative Data

The primary biological targets of ML315 hydrochloride are members of the Clk and DYRK kinase families. The inhibitory activity of ML315 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the tables below.

Primary Kinase Targets of ML315 Hydrochloride

| Target Kinase | IC50 (nM)[1][2] |

| Clk1 | 68 |

| Clk4 | 68 |

| Clk2 | 231 |

| Dyrk1A | 282 |

| Dyrk1B | 1156 |

Off-Target Pharmacology of ML315

Pharmacological screening of ML315 against a broader panel of targets has revealed some off-target activity at higher concentrations. The following table summarizes targets with greater than 50% inhibition at a 10 µM concentration of ML315.

| Target | Species | Concentration (µM) | % Inhibition[3] |

| Adrenergic α2A | Human | 10 | 64 |

| Dopamine Transporter (DAT) | Human | 10 | 78 |

| Norepinephrine Transporter (NET) | Human | 10 | 59 |

Signaling Pathway

The primary signaling pathway influenced by ML315 hydrochloride is the regulation of pre-mRNA splicing, a critical process for the maturation of messenger RNA (mRNA) from its precursor form. The Clk kinases, particularly Clk1 and Clk4, play a pivotal role in this pathway by phosphorylating serine/arginine-rich (SR) proteins.[4][5] These SR proteins are essential splicing factors that, upon phosphorylation, are mobilized to the nascent pre-mRNA transcript where they guide the spliceosome to the correct splice sites.[4][6] Inhibition of Clk1 and Clk4 by ML315 is expected to suppress the phosphorylation of SR proteins, thereby altering pre-mRNA splicing patterns.[4][5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of ML315 hydrochloride's biological activity.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of ML315 against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., Clk1, Clk4)

-

Kinase substrate (specific to the kinase)

-

ML315 hydrochloride

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of ML315 hydrochloride in DMSO. A typical starting concentration is 10 mM.

-

Thaw the recombinant kinase and substrate on ice. Dilute the kinase to the desired concentration in kinase buffer.

-

Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or near the Km value for the specific kinase.

-

In a 384-well plate, add 1 µL of the serially diluted ML315 or DMSO (for control wells).

-

Add 2 µL of the diluted kinase to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of ML315 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of ML315 hydrochloride on the viability of a cell line of interest.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

ML315 hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

96-well clear flat-bottom tissue culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of ML315 hydrochloride in complete cell culture medium.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of ML315. Include wells with medium only (no cells) for background control and wells with cells treated with vehicle (e.g., DMSO) as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration of ML315 relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[1][2][8]

Conclusion

ML315 hydrochloride is a valuable chemical probe for the investigation of cdc2-like kinases (Clk1, Clk4, and Clk2) and DYRK kinases (Dyrk1A and Dyrk1B). Its primary mechanism of action involves the inhibition of these kinases, leading to the modulation of pre-mRNA splicing through altered phosphorylation of SR proteins. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the biological roles of these kinases in health and disease. While related compounds have been shown to induce ferroptosis and exhibit RAS-selective lethality, the primary and well-characterized targets of ML315 are the Clk and DYRK kinases. Future research may further explore any potential overlap in the downstream effects of these distinct mechanisms.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Table 4, Off-target pharmacology data for ML315 highlighting targets with ≥ 50% inhibition or stimulation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling ML315 Hydrochloride: A Technical Guide to a Potent Dual Kinase Inhibitor

For Immediate Release

[City, State] – [Date] – ML315 hydrochloride, a significant small molecule inhibitor, is gaining attention within the scientific community for its potent and selective action against cdc2-like kinases (Clk) and dual specificity tyrosine-phosphorylation-regulated kinases (DYRK). This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and the experimental protocols utilized in its characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

ML315 hydrochloride is chemically known as 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride. Its structure is characterized by a central pyrimidine (B1678525) ring substituted with a benzodioxole group and a dichlorobenzylamino moiety. This specific arrangement is crucial for its biological activity.

Table 1: Chemical Identifiers and Computed Properties of ML315

| Identifier/Property | Value | Source |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine | PubChem[1] |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₂ | PubChem[1] |

| Molecular Weight | 374.2 g/mol | PubChem[1] |

| CAS Number | 1440251-53-5 | SynHet[2] |

| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl | PubChem[1] |

| XLogP3 | 4.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Table 2: Physicochemical Properties of ML315 Hydrochloride

| Property | Value | Notes |

| Physical State | Solid | MedChemExpress[3] |

| Solubility | Soluble in DMSO | MedChemExpress[3] |

| Storage | Store at -20°C | MedChemExpress[3] |

| Melting Point | No data available | Experimental data not readily found in public literature. |

| pKa | No data available | Experimental data not readily found in public literature. |

| Purity | Typically ≥98% (HPLC) | Commercial Suppliers |

Mechanism of Action: Dual Inhibition of Clk and DYRK Kinases

ML315 hydrochloride functions as a potent inhibitor of both the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[4] These kinases play crucial roles in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[5] By inhibiting these kinases, ML315 can modulate alternative splicing events, a process frequently dysregulated in various diseases, including cancer and neurological disorders.

The inhibitory activity of ML315 has been quantified against several kinase isoforms, demonstrating high potency and a degree of selectivity.

Table 3: Inhibitory Activity (IC50) of ML315 Against Various Kinases

| Kinase Target | IC50 (nM) |

| Clk1 | 68 |

| Clk2 | 231 |

| Clk3 | >10,000 |

| Clk4 | 68 |

| Dyrk1A | 282 |

| Dyrk1B | 1156 |

| Dyrk2 | Not specified in readily available literature |

Data sourced from Probechem.

References

INX-315: A Targeted Approach to Overcoming Resistance in Advanced Cancers

An In-depth Technical Guide on the Therapeutic Potential of a Selective CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted agents that exploit specific vulnerabilities of tumor cells. One such promising target is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene, is implicated in the development and progression of various solid tumors, including ovarian, breast, and gastric cancers.[2][3] Furthermore, increased CDK2 activity has been identified as a critical mechanism of resistance to currently approved CDK4/6 inhibitors in hormone receptor-positive (HR+)/HER2- breast cancer.[2]

INX-315 is a novel, orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for CDK2.[1][4] Preclinical studies and ongoing clinical trials are evaluating its potential to address the significant unmet medical need in patients with advanced and treatment-resistant cancers.[2][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical development of INX-315, offering valuable insights for the scientific and drug development community.

Mechanism of Action: Restoring Cell Cycle Control

INX-315 selectively targets and inhibits the kinase activity of CDK2.[1] In normal cell cycle progression, CDK2 forms a complex with Cyclin E, which then phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[3]

In cancers with CCNE1 amplification, the overexpression of Cyclin E leads to hyperactivation of CDK2, driving uncontrolled cell proliferation.[2][3] Similarly, in breast cancers that have developed resistance to CDK4/6 inhibitors, CDK2 activity can become the primary driver of cell cycle progression, rendering the cells independent of CDK4/6.[2]

By inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb, thereby maintaining Rb in its active, hypophosphorylated state. This, in turn, sequesters E2F and blocks the transcription of S-phase entry genes, leading to a G1 cell cycle arrest and the induction of a senescence-like state in tumor cells.[6][7][8] This targeted inhibition of a key proliferative driver ultimately results in the control of tumor growth.[6][7]

Preclinical Efficacy

In Vitro Activity

INX-315 has demonstrated potent and selective inhibition of CDK2 in biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) for INX-315 against CDK2/cyclin E1 and CDK2/cyclin A2 is 0.6 nM and 2.5 nM, respectively, showcasing high selectivity over other CDK family members.[4] In cell-based assays, INX-315 shows significant anti-proliferative activity in cancer cell lines with CCNE1 amplification.

| Cell Line | Cancer Type | CCNE1 Amplification | INX-315 IC50 (nmol/L) | Palbociclib IC50 (nmol/L) | Reference |

| OVCAR-3 | Ovarian | Yes | 36 (mean for 5 lines) | >10,000 | [6][9] |

| MKN1 | Gastric | Yes | 44 | >10,000 | [6][9] |

| Various | Ovarian | No | 1,435 (mean for 5 lines) | Not specified | [9] |

| Hs68 | Normal Fibroblast | No | 1430 | 26 | [10] |

Table 1: In Vitro IC50 Values of INX-315 in Various Cell Lines.

Furthermore, in models of HR+ breast cancer that have acquired resistance to the CDK4/6 inhibitor palbociclib, INX-315 was able to re-sensitize the cells to palbociclib, reducing the IC50 from over 10 µM to 113 nM when used in combination.[8] This suggests a potential synergistic effect and a strategy to overcome acquired resistance.

In Vivo Tumor Growth Inhibition

The anti-tumor activity of INX-315 has been evaluated in several patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of CCNE1-amplified cancers.

| Tumor Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| GA0103 PDX | Gastric | INX-315 | 30 mg/kg, oral, daily | Tumor stasis/regression | [11] |

| GA0114 PDX | Gastric | INX-315 | 30 mg/kg, oral, daily | Tumor stasis/regression | [11] |

| OVCAR3 CDX | Ovarian | INX-315 | 30 mg/kg, oral, daily | Tumor stasis/regression | [11] |

| OV5398 PDX | Ovarian | INX-315 | 30 mg/kg, oral, daily | Tumor stasis/regression | [11] |

Table 2: In Vivo Efficacy of INX-315 in Xenograft Models.

In these preclinical models, oral administration of INX-315 led to durable control of tumor growth, often resulting in tumor stasis or regression.[10][11] Importantly, these anti-tumor effects were achieved without significant body weight loss in the treated animals, indicating a favorable tolerability profile.[10]

Clinical Development

Based on the promising preclinical data, INX-315 has advanced into clinical development. A first-in-human, Phase 1/2, open-label, dose-escalation and expansion study (NCT05735080) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315.[5][12]

The trial is enrolling patients with recurrent advanced or metastatic cancers, including:

-

HR+/HER2- breast cancer that has progressed on a prior CDK4/6 inhibitor regimen.[12]

-

CCNE1-amplified solid tumors, including ovarian cancer, that have progressed on standard-of-care treatment.[12]

The study is being conducted in three parts:

-

Part A: Dose escalation of INX-315 as a monotherapy and in combination with fulvestrant (B1683766).[13]

-

Part B: Dose expansion of INX-315 monotherapy in ovarian cancer.[13]

-

Part C: Dose escalation and expansion of INX-315 in combination with abemaciclib (B560072) and fulvestrant in advanced/metastatic breast cancer.[13]

Interim data from the dose-escalation portion of the trial have shown that INX-315 monotherapy was safe and well-tolerated, with demonstrated antitumor activity in heavily pretreated patients with ER+/HER2- breast cancer and CCNE1-amplified ovarian cancer.[5] The FDA has granted Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, highlighting the significant unmet need in this patient population.[14][15]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

-

Cell Seeding: Cancer cell lines (e.g., OVCAR-3, MKN1, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control for a specified period (e.g., 6 days).[11]

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured as an indicator of cell viability.[11]

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[16]

In Vivo Xenograft Studies

-

Cell Implantation: Human cancer cells (e.g., OVCAR-3) or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[17]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.[17]

-

Treatment Administration: Mice are randomized into treatment and control groups. INX-315 is administered orally at a specified dose and schedule (e.g., 30 mg/kg, daily).[11] The control group receives a vehicle solution.[17]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a measure of toxicity.[17]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting, to assess target engagement (e.g., levels of phosphorylated Rb).[11]

Conclusion and Future Directions

INX-315 is a promising, selective CDK2 inhibitor with a clear mechanism of action and robust preclinical efficacy in cancers characterized by CCNE1 amplification and those with acquired resistance to CDK4/6 inhibitors. The ongoing clinical trial will be crucial in determining its safety and efficacy in patients with these difficult-to-treat malignancies.

Future research will likely focus on identifying predictive biomarkers of response to INX-315 to enable patient stratification and optimize its clinical application.[18] Furthermore, exploring rational combination strategies with other targeted agents or immunotherapies may broaden the therapeutic potential of INX-315 and offer new hope for patients with advanced cancers. The development of selective CDK2 inhibitors like INX-315 represents a significant step forward in precision oncology, with the potential to overcome key mechanisms of drug resistance and improve patient outcomes.

References

- 1. Facebook [cancer.gov]

- 2. petermac.org [petermac.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. incyclixbio.com [incyclixbio.com]

- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. incyclixbio.com [incyclixbio.com]

- 9. incyclixbio.com [incyclixbio.com]

- 10. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]

- 11. Item - Figure 2 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of INX-315 in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 14. targetedonc.com [targetedonc.com]

- 15. onclive.com [onclive.com]

- 16. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of breast tumor growth in mice after treatment with ceramide analog 315 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. trial.medpath.com [trial.medpath.com]

The Role of DYRK Kinase Inhibition by ML315 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[1][2] This technical guide provides an in-depth overview of the role of ML315 in inhibiting DYRK kinases, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, as well as for scientists investigating the cellular functions of DYRK and CLK kinases.

The DYRK family of kinases are pleiotropic factors involved in a wide array of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[3][4][5] Dysregulation of DYRK1A, a key member of this family, has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and certain types of cancer.[3][6][7] As a dual inhibitor, ML315 offers a valuable tool to probe the functions of these kinases and explore their therapeutic potential.

Quantitative Data Presentation

The inhibitory activity of ML315 hydrochloride has been quantified against several kinases. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, is summarized below. Lower IC50 values indicate greater potency.

| Kinase Target | IC50 (nM) | Reference |

| CLK1 | 68 | [1] |

| CLK2 | 231 | [1] |

| CLK4 | 68 | [1] |

| DYRK1A | 282 | [1][3] |

| DYRK1B | 1156 | |

| DYRK2 | >10,000 | |

| DYRK3 | >10,000 | |

| DYRK4 | >10,000 |

Off-Target Profile:

A kinome scan of 442 kinases revealed that ML315 is highly selective for the CLK and DYRK families.[1][2] At a concentration of 10 µM, significant inhibition (>50%) was observed for a limited number of other targets, including:

| Off-Target | % Inhibition at 10 µM |

| Adrenergic α2A | >50% |

| Dopamine Transporter (DAT) | >50% |

| Norepinephrine Transporter (NET) | >50% |

| PRKCE | >90% |

Signaling Pathways

DYRK kinases, particularly DYRK1A, are integral components of multiple signaling pathways. ML315, by inhibiting DYRK1A, can modulate these downstream cellular events.

DYRK1A and SR Protein Phosphorylation

DYRK1A, along with CLK kinases, plays a crucial role in the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[7] The phosphorylation status of SR proteins dictates their subcellular localization and their interaction with the spliceosome. Inhibition of DYRK1A by ML315 can therefore alter splicing patterns.

Caption: Inhibition of DYRK1A and CLKs by ML315 alters SR protein phosphorylation and subsequent pre-mRNA splicing.

DYRK1A and the NFAT Signaling Pathway

DYRK1A is a negative regulator of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[8] It phosphorylates NFAT transcription factors, promoting their export from the nucleus and thereby inhibiting NFAT-mediated gene transcription. By inhibiting DYRK1A, ML315 can lead to increased nuclear localization and activity of NFAT.

Caption: ML315 inhibits DYRK1A, leading to increased nuclear NFAT and gene expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used for the characterization of kinase inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from the Promega Kinase-Glo® and ADP-Glo™ assays and is suitable for determining the IC50 of ML315 against DYRK and CLK kinases.[9][10][11][12][13][14]

I. Materials and Reagents:

-

Recombinant human DYRK1A, CLK1, etc. (ensure high purity)

-

Specific peptide substrate for the kinase (e.g., DYRKtide: RRRFRPASPLRGPPK for DYRK1A)[13]

-

ML315 hydrochloride (prepare a stock solution in DMSO)

-

ATP, high purity

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Kinase-Glo® or ADP-Glo™ Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

II. Assay Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of ML315 hydrochloride in kinase assay buffer to generate a concentration gradient for IC50 determination. Include a DMSO-only control.

-

Prepare the kinase and peptide substrate at desired working concentrations in kinase assay buffer.

-

-

Kinase Reaction:

-

To each well of a white, opaque microplate, add the following in order:

-

Kinase assay buffer

-

ML315 solution at various concentrations

-

Kinase solution

-

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well. The final reaction volume is typically 5-25 µL.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Luminescence Detection (using Kinase-Glo®):

-

After the kinase reaction, allow the plate to equilibrate to room temperature for 5-10 minutes.

-

Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

-

Mix briefly on a plate shaker.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the ML315 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: A generalized workflow for determining the in vitro inhibitory activity of ML315 using a luminescence-based kinase assay.

Western Blot Analysis of SR Protein Phosphorylation

This protocol describes a general method for analyzing the phosphorylation status of SR proteins in cells treated with ML315.[15][16][17][18]

I. Materials and Reagents:

-

Cell line of interest (e.g., HeLa, HEK293)

-

ML315 hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-SR protein antibody (e.g., mAb104 which recognizes a phospho-epitope on multiple SR proteins)

-

Antibody against a specific SR protein (e.g., anti-SRSF1)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

II. Assay Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of ML315 hydrochloride or a vehicle control (DMSO) for a specified time.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-SR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total SR protein and a loading control to normalize the data.

-

Quantify band intensities to determine the change in SR protein phosphorylation upon ML315 treatment.

-

Cell Permeability Assay

This protocol provides a general method to assess the cell permeability of ML315, an important characteristic for a chemical probe.[19][20][21][22]

I. Materials and Reagents:

-

Caco-2 or MDCK cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium

-

ML315 hydrochloride

-

Lucifer Yellow or a fluorescently labeled marker

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

-

LC-MS/MS system for quantification of ML315

II. Assay Procedure:

-

Cell Culture:

-

Seed Caco-2 or MDCK cells onto the Transwell inserts and culture until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add ML315 hydrochloride at a specific concentration to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At various time points, collect samples from the basolateral chamber.

-

To assess the integrity of the cell monolayer during the experiment, a membrane-impermeable fluorescent marker like Lucifer Yellow can be added to the apical chamber, and its appearance in the basolateral chamber can be monitored.

-

-

Quantification:

-

Analyze the concentration of ML315 in the basolateral samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

-

-

Conclusion

ML315 hydrochloride is a valuable chemical probe for studying the roles of DYRK and CLK kinases in cellular processes. Its selectivity and characterized inhibitory profile make it a useful tool for dissecting signaling pathways involved in pre-mRNA splicing, cell cycle control, and neurodevelopment. The data and protocols presented in this guide are intended to facilitate further research into the biological functions of these kinases and the therapeutic potential of their inhibition. As with any chemical probe, it is crucial to consider its off-target effects and to use appropriate controls in experimental designs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. DYRK1A - Wikipedia [en.wikipedia.org]

- 6. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 10. ebiotrade.com [ebiotrade.com]

- 11. ulab360.com [ulab360.com]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. DYRK1A Kinase Enzyme System [worldwide.promega.com]

- 14. ulab360.com [ulab360.com]

- 15. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 19. benchchem.com [benchchem.com]

- 20. cellbiologics.net [cellbiologics.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on ML315 Hydrochloride in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML315 hydrochloride is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[1][2] Its mechanism of action, particularly the inhibition of DYRK1A, positions it as a compelling candidate for investigation in the context of neurological disorders. DYRK1A is implicated in the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease, through its role in the hyperphosphorylation of tau protein and the processing of amyloid precursor protein (APP).[3][4][5] This technical guide provides a comprehensive overview of the preliminary data on ML315, including its biochemical properties, synthesis, and the established methodologies for evaluating its potential therapeutic efficacy in neurological models. While direct preclinical studies of ML315 in neurological disease models are not yet extensively published, this document outlines the scientific rationale and experimental framework for its further investigation.

Core Compound Data: ML315 Hydrochloride

ML315 is a small molecule inhibitor characterized by its pyrimidine (B1678525) core structure.[2] It has been identified as a valuable chemical probe for studying the biological functions of CLK and DYRK kinases due to its selectivity and suitability for cell-based assays.[6]

Quantitative Biochemical Data

The inhibitory activity of ML315 has been quantified against several kinase targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CLK1 | 68 |

| CLK2 | 231 |

| CLK3 | >10,000 |

| CLK4 | 68 |

| DYRK1A | 282 |

| DYRK2 | 1156 |

Data sourced from Coombs TC, et al. (2013).[2]

Kinase Selectivity Profile

A kinome scan of ML315 against a panel of 442 kinases demonstrated high selectivity for the CLK and DYRK families.[2] At a concentration of 10 µM, significant inhibition (>90%) was observed for a limited number of kinases, underscoring its focused activity.

Off-Target Pharmacology

In a broader pharmacological screen against 67 targets, ML315 at 10 µM showed greater than 50% inhibition or stimulation for only a few targets, including the adrenergic α2A receptor, the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET).[2][7] This suggests a relatively clean off-target profile at concentrations relevant for cell-based studies.

Rationale for Investigation in Neurological Disorders

The primary rationale for investigating ML315 in neurological disorders stems from its inhibition of DYRK1A. Overexpression and hyperactivity of DYRK1A are linked to key pathological features of Alzheimer's disease.[3][4]

Signaling Pathway: DYRK1A in Alzheimer's Disease Pathogenesis

DYRK1A contributes to Alzheimer's pathology through two main pathways:

-

Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau protein at multiple serine and threonine residues.[3] This phosphorylation "primes" tau for subsequent phosphorylation by other kinases like GSK-3β, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[8]

-

Amyloid-β Production: DYRK1A can phosphorylate amyloid precursor protein (APP), which may enhance its processing by secretases, leading to increased production of amyloid-β (Aβ) peptides, the primary component of senile plaques.[4]

By inhibiting DYRK1A, ML315 has the potential to mitigate both of these pathological cascades.

Experimental Protocols

The following protocols are standard methodologies for evaluating the efficacy of DYRK1A inhibitors like ML315 in a preclinical setting.

Synthesis of ML315

The synthesis of ML315 can be achieved through a multi-step process as outlined in the NIH Probe Reports. A generalized schematic is provided below. For detailed reaction conditions and purification methods, refer to the primary literature.[9]

In Vitro DYRK1A Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of ML315 to inhibit the phosphorylation of a substrate by DYRK1A.[10]

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRK1A substrate peptide (e.g., DYRKtide)

-

ATP

-

ML315 hydrochloride (serially diluted)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

96-well plates coated with substrate peptide

-

Phospho-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

Procedure:

-

Compound Addition: Add serially diluted ML315 to the substrate-coated wells.

-

Enzyme Addition: Add recombinant DYRK1A to each well.

-

Reaction Initiation: Add ATP to start the kinase reaction. Incubate at 30°C for 30-60 minutes.

-

Stopping the Reaction: Add a stop solution containing EDTA.

-

Detection:

-

Wash wells and add the phospho-specific primary antibody. Incubate for 1-2 hours.

-

Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash and add TMB substrate.

-

Stop the color development with a stop solution.

-

-

Data Analysis: Read absorbance at 450 nm. Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay

This assay assesses the effect of ML315 on tau phosphorylation in a cellular context, for example, using SH-SY5Y neuroblastoma cells or primary neurons.[11]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

-

Cell culture medium and supplements

-

ML315 hydrochloride

-

Lysis buffer

-

Antibodies:

-

Primary antibody against phosphorylated tau (e.g., AT8 for pSer202/pThr205)

-

Primary antibody for total tau

-

Loading control antibody (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and allow them to adhere/differentiate. Treat cells with varying concentrations of ML315 for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and prepare protein lysates.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-tau, total tau, and a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

Future Directions and Preclinical Development

While the biochemical profile of ML315 is promising, further studies are required to validate its therapeutic potential in neurological disorders.

Recommended Next Steps:

-

In Vitro Neuroprotection Assays: Evaluate the ability of ML315 to protect primary neurons from Aβ-induced toxicity or other neurotoxic insults.

-

In Vivo Pharmacokinetic Studies: Determine the brain penetrance and pharmacokinetic profile of ML315 in animal models.

-